molecular formula C7H14O B14668566 2-(2-Methylpropoxy)prop-1-ene CAS No. 44744-49-2

2-(2-Methylpropoxy)prop-1-ene

Katalognummer: B14668566
CAS-Nummer: 44744-49-2
Molekulargewicht: 114.19 g/mol
InChI-Schlüssel: DCZYSXBGAIIDCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpropoxy)prop-1-ene is an organic compound classified as an alkene. It features a prop-1-ene backbone substituted by a 2-methylpropoxy group at the second carbon. This compound is notable for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)prop-1-ene typically involves the reaction of 2-methylpropene with propylene oxide under specific conditions. The reaction is catalyzed by acids or bases, depending on the desired pathway. The process requires careful control of temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Methylpropoxy)prop-1-ene undergoes various chemical reactions, including:

    Electrophilic Addition: This reaction involves the addition of electrophiles to the double bond, forming new compounds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Substitution: The alkene can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

    Electrophilic Addition: Reagents such as hydrogen halides (HX) and halogens (X2) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed:

    Electrophilic Addition: Halogenated alkanes.

    Oxidation: Alcohols and ketones.

    Substitution: Various substituted alkenes and alkanes.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylpropoxy)prop-1-ene finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Methylpropoxy)prop-1-ene involves its interaction with molecular targets through its reactive double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various chemical transformations and biological interactions.

Vergleich Mit ähnlichen Verbindungen

    2-Methylpropene: Shares the same backbone but lacks the 2-methylpropoxy group.

    Propylene Oxide: Used as a precursor in the synthesis of 2-(2-Methylpropoxy)prop-1-ene.

    2-Methoxypropene: Another alkene with similar reactivity but different substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

44744-49-2

Molekularformel

C7H14O

Molekulargewicht

114.19 g/mol

IUPAC-Name

2-methyl-1-prop-1-en-2-yloxypropane

InChI

InChI=1S/C7H14O/c1-6(2)5-8-7(3)4/h6H,3,5H2,1-2,4H3

InChI-Schlüssel

DCZYSXBGAIIDCJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.